molecular formula C14H17N5S B11372168 N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine

N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-yn-1-amine

Cat. No.: B11372168
M. Wt: 287.39 g/mol
InChI Key: HSWJRJXYFSVBJM-UHFFFAOYSA-N
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Description

The compound {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic molecule that features a tetrazole ring and a phenylpropynyl group. Tetrazoles are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities

Properties

Molecular Formula

C14H17N5S

Molecular Weight

287.39 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-(3-phenylprop-2-ynyl)propan-1-amine

InChI

InChI=1S/C14H17N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-4,7-8,15H,6,10-12H2,1H3

InChI Key

HSWJRJXYFSVBJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCCCNCC#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the tetrazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s tetrazole ring is of interest due to its bioisosteric properties, which can mimic carboxylic acids. This makes it useful in the design of enzyme inhibitors and receptor ligands .

Medicine

Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The phenylpropynyl group can enhance the compound’s lipophilicity, aiding in membrane penetration and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(3-PHENYLPROP-2-YN-1-YL)AMINE lies in its combination of a tetrazole ring and a phenylpropynyl group. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications.

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